



**Application Note and Protocol: Solid-Phase Synthesis of Melanostatin (Pro-Leu-Gly-NH₂) **

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Compound of Interest		
Compound Name:	Melanostatin	
Cat. No.:	B7782166	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Melanostatin**, also known as MSH-release inhibiting factor (MIF-1), is a hypothalamic tripeptide with the amino acid sequence L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH₂).[1][2] It is an enzymatic degradation product of oxytocin that inhibits the release of melanocyte-stimulating hormone (MSH).[1] This document provides a detailed protocol for the chemical synthesis of **Melanostatin** using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology.[3][4] SPPS offers significant advantages over traditional solution-phase synthesis, including simplified purification steps and the potential for automation.[5][6] This protocol will utilize a Rink Amide resin to yield the C-terminal amide characteristic of **Melanostatin**.[5][7]

Materials and Reagents

A summary of the required materials and reagents is provided in the table below. High-purity, amine-free Dimethylformamide (DMF) is critical for successful synthesis.[7]



Category	Item	Grade/Specification
Solid Support	Rink Amide AM Resin	100-200 mesh, ~0.6 mmol/g substitution
Amino Acids	Fmoc-Gly-OH	Peptide synthesis grade
Fmoc-Leu-OH	Peptide synthesis grade	
Fmoc-Pro-OH	Peptide synthesis grade	_
Solvents	Dimethylformamide (DMF)	Peptide synthesis grade, amine-free
Dichloromethane (DCM)	ACS grade or higher	
Piperidine	Reagent grade	_
Diethyl Ether	Anhydrous, cold	_
Acetonitrile (ACN)	HPLC grade	_
Deionized Water	18 MΩ·cm	_
Coupling Reagents	HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)	Peptide synthesis grade
HOBt (Hydroxybenzotriazole)	Peptide synthesis grade	
DIPEA (N,N'- Diisopropylethylamine)	Reagent grade	_
Cleavage Reagents	Trifluoroacetic Acid (TFA)	Reagent grade
Triisopropylsilane (TIS)	Reagent grade	

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the solid-phase synthesis of **Melanostatin**.





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Caption: General workflow for the solid-phase synthesis of Melanostatin.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling

- Weigh 167 mg of Rink Amide AM resin (~0.6 mmol/g) and place it into a solid-phase synthesis reaction vessel.
- Add 5 mL of DMF to the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[4]
- Drain the DMF from the swollen resin.

Step 2: Initial Fmoc Deprotection

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain the solution.[4]
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][8]
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 3: Peptide Chain Elongation (Coupling Cycles)



This step involves the sequential coupling of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Pro-OH. The general cycle of deprotection and coupling is illustrated below.

Resin-NH₂

Add:

1. Fmoc-AA-OH (3 eq)
2. HBTU/HOBt (3 eq)
3. DIPEA (6 eq)
in DMF
(1-2 hours)

Resin-Peptide(n)-Fmoc

Fmoc-SPPS Deprotection and Coupling Cycle

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Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.

3.1. Glycine Coupling:

- In a separate vial, dissolve Fmoc-Gly-OH (89 mg, 0.3 mmol), HBTU (114 mg, 0.3 mmol), and HOBt (46 mg, 0.3 mmol) in 3 mL of DMF.
- Add DIPEA (105 μL, 0.6 mmol) to the solution and vortex briefly.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.2. Leucine and Proline Coupling:

• Fmoc Deprotection: Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the newly coupled Glycine.



- Leucine Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Leu-OH (106 mg, 0.3 mmol).
- Fmoc Deprotection: Repeat the deprotection procedure.
- Proline Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Pro-OH (101 mg, 0.3 mmol).
- Final Deprotection: After coupling the final amino acid (Proline), perform one last Fmoc deprotection cycle as described in Step 2.
- Final Wash: Wash the final peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[9]

Step 4: Cleavage and Global Deprotection

- Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 5 mL of cocktail, use
 4.75 mL TFA, 125 μL Water, and 125 μL TIS.[5]
- Add the cleavage cocktail (5-10 mL per gram of resin) to the dried peptide-resin.[4]
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 5: Peptide Precipitation and Purification

- Add the combined filtrate to a 50 mL tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.[4][8]
- Centrifuge the suspension (e.g., 10 min at 4000 rpm), decant the ether, and wash the
 peptide pellet twice more with cold ether.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.



- Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50%
 Acetonitrile/Water) and purify by reverse-phase HPLC (RP-HPLC) using a C18 column.[8]
- Lyophilize the pure fractions to obtain the final Melanostatin peptide as a white powder.

Step 6: Analysis and Characterization

- Confirm the purity of the final product using analytical RP-HPLC.
- Verify the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass for Melanostatin (C₁₃H₂₄N₄O₃) is approximately 284.18 g/mol.

Summary of Quantitative Data

Parameter	Value	Notes
Synthesis Scale	0.1 mmol	Based on initial resin loading
Resin Type	Rink Amide AM	For C-terminal amide
Amino Acid Equivalents	3 eq.	Relative to resin functionalization
Coupling Reagent Equivalents	3 eq. (HBTU/HOBt)	Relative to resin functionalization
Base Equivalents (DIPEA)	6 eq.	Relative to resin functionalization
Fmoc Deprotection Time	5 + 15 minutes	Two-step process
Coupling Reaction Time	1 - 2 hours	Per amino acid
Cleavage Cocktail	TFA / H ₂ O / TIS (95:2.5:2.5)	Standard for Fmoc/tBu strategy
Cleavage Time	2 - 3 hours	At room temperature
Expected Crude Yield	70-90%	Varies based on handling
Expected Purified Yield	30-50%	Post-HPLC purification
Expected Molecular Weight	~284.18 Da	[M+H] ⁺



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